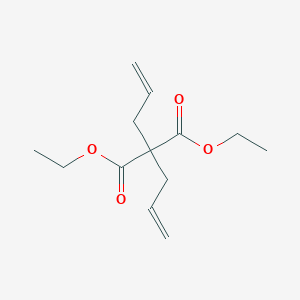

Diethyl diallylmalonate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diethyl diallylmalonate involves classical chemical reactions, where diethyl malonate is reacted with allylamine through a process known as aminolysis. This reaction results in the formation of diethyl diallylmalonate, a precursor for further chemical transformations (Bıçak, Karaoglan, & Şenkal, 1998).

Molecular Structure Analysis

X-ray crystallography studies have provided detailed insights into the molecular structure of diethyl diallylmalonate derivatives. For example, derivatives used in the synthesis of liquid-crystalline polymers have been analyzed, showing that these molecules crystallize in specific space groups and possess an optimum stretched shape (Hoffmann, Böhme, & Hartung, 1995).

Chemical Reactions and Properties

Diethyl diallylmalonate undergoes various chemical reactions, including cyclopolymerization and ring-closing metathesis, facilitated by catalysts like ruthenium-based complexes. These reactions are significant for the synthesis of polymers and cyclic compounds, demonstrating the versatility of diethyl diallylmalonate in synthetic chemistry (Stewart, Keitz, Kuhn, Thomas, & Grubbs, 2010).

Physical Properties Analysis

Studies focusing on the physical properties of diethyl diallylmalonate and its derivatives have revealed important insights into their behavior in different conditions. For instance, the analysis of cyclopolymerization reactions has shed light on the molecular weight, polydispersity, and the structure of the resulting polymers, providing a basis for understanding the material properties of these compounds (Anders, Wagner, Nuyken, & Buchmeiser, 2003).

Applications De Recherche Scientifique

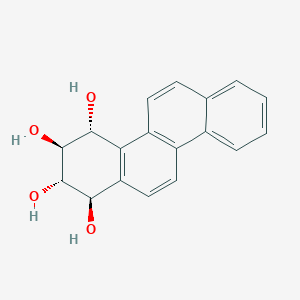

Enantioselective Synthesis of Carbocyclic Nucleoside Analogues

- Application Summary: Diethyl diallylmalonate is used as a starting material for the enantioselective synthesis of carbocyclic nucleoside analogues . These analogues are structurally similar to nucleosides, which are the building blocks of DNA and RNA, and have significant applications in medicinal chemistry, particularly in the development of antiviral and anticancer drugs.

Ring-Closing Metathesis Reaction

- Application Summary: Diethyl diallylmalonate is used in ring-closing metathesis reactions . This is a type of reaction that results in the formation of cyclic compounds, which are important in many areas of chemistry and biology.

Cationic Nickel Catalyzed Cycloisomerisation

- Application Summary: Diethyl diallylmalonate can undergo cationic nickel catalyzed cycloisomerisation . This reaction can be used to create a variety of complex organic compounds.

- Methods of Application: The reaction involves the use of a cationic nickel catalyst, along with monodentate phosphoramidites and Wilke’s azaphospholene as ligands . The specific reaction conditions would depend on the desired product.

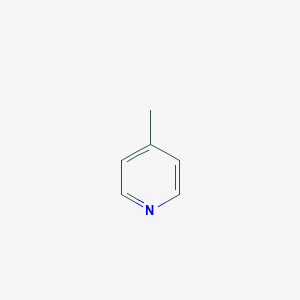

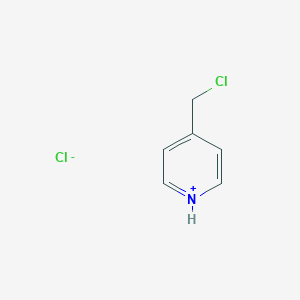

Synthesis of Dihydropyridine Derivatives

- Application Summary: Diethyl diallylmalonate can be used in the synthesis of dihydropyridine derivatives . These compounds have a wide range of applications, including as corrosion inhibitors and in antimicrobial and antioxidant therapies .

- Methods of Application: The synthesis involves a reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in an ethanol medium at 60°C . The resulting compound is then characterized using techniques such as FTIR, NMR, and mass spectrometry .

- Results or Outcomes: The synthesized dihydropyridine derivative has shown significant anti-corrosive efficacy, superior antimicrobial activity against various pathogens, and antioxidant potential .

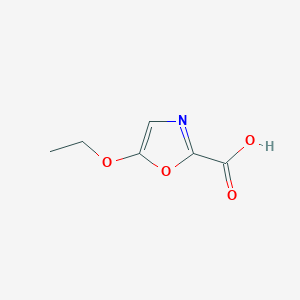

Advanced Sol-Gel Process for Efficient Heterogeneous Ring-Closing Metathesis

- Application Summary: Diethyl diallylmalonate is used in an advanced sol-gel process for efficient heterogeneous ring-closing metathesis . This process is used to improve the efficiency of olefin metathesis, a fundamental chemical reaction involving the rearrangement of carbon-carbon double bonds that has numerous practical applications.

- Methods of Application: The process involves the use of a ruthenium-based catalyst, which is entrapped in a sol-gel matrix . The effectiveness of the system is quantified by measuring the conversion of the ring-closing metathesis reaction of diethyl diallylmalonate and the leakage of the catalysts from the matrix .

- Results or Outcomes: The results indicate that the nature of the precursor affects pore size and catalyst activity . Matrices prepared with tetraethoxysilane at an alkaline pH exhibit a better reaction rate than in the homogeneous system under certain reaction conditions .

Synthesis of Multifunctional Compounds

- Application Summary: Diethyl diallylmalonate is used in the synthesis of advanced multifunctional compounds . These compounds have a wide range of applications, including anti-corrosion, antimicrobial, and antioxidant properties .

- Methods of Application: The synthesis involves a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in an ethanol medium at 60°C . The resulting compound is then characterized using techniques such as FTIR, NMR, and mass spectrometry .

- Results or Outcomes: The synthesized compound has shown significant anti-corrosive efficacy, superior antimicrobial activity against various pathogens, and antioxidant potential . The empirical results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound, achieving an apex of anti-corrosive efficacy at 81.89% for a concentration of 2 × 10³ M .

Safety And Hazards

Diethyl diallylmalonate causes skin irritation, serious eye irritation, and may cause respiratory irritation910. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye11. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised11.

Orientations Futures

The future directions of Diethyl diallylmalonate are not explicitly mentioned in the search results.

Please note that this information is based on the available resources and might not be fully comprehensive.

Propriétés

IUPAC Name |

diethyl 2,2-bis(prop-2-enyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-6H,1-2,7-10H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUUVYQGUMRKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)(CC=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185785 | |

| Record name | Diethyl diallylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl diallylmalonate | |

CAS RN |

3195-24-2 | |

| Record name | Diethyl diallylmalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3195-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl diallylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003195242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl diallylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl diallylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl diallylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl diallylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)

![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)